molecular formula C8H11N3O2S B5749402 N-methyl-2-(2-methyl-3-furoyl)hydrazinecarbothioamide

N-methyl-2-(2-methyl-3-furoyl)hydrazinecarbothioamide

Cat. No. B5749402
M. Wt: 213.26 g/mol
InChI Key: FDAFCZIGWMAHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, commonly known as MFH, is a chemical compound that has been widely used in scientific research. MFH is a potent inhibitor of enzymes that are involved in the biosynthesis of nucleic acids, making it an important tool for studying the role of these enzymes in various biological processes.

Mechanism of Action

MFH inhibits the activity of enzymes involved in nucleic acid biosynthesis by binding to the active site of these enzymes. It acts as a competitive inhibitor, preventing the substrate from binding to the enzyme and thus inhibiting its activity. MFH has been shown to be a potent inhibitor of ribonucleotide reductase, thymidylate synthase, and dihydrofolate reductase.
Biochemical and Physiological Effects:
The inhibition of nucleic acid biosynthesis by MFH has a number of biochemical and physiological effects. It can lead to the depletion of nucleotides, which are essential building blocks for DNA and RNA synthesis. This can result in cell cycle arrest, apoptosis, and cell death. MFH has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

The advantages of using MFH in lab experiments include its potency and specificity as an inhibitor of enzymes involved in nucleic acid biosynthesis. It is also relatively easy to synthesize and can be used at low concentrations. The limitations of using MFH include its potential toxicity and the need for careful handling. It can also have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research involving MFH. One area of interest is the development of MFH analogs with improved potency and specificity. Another area of interest is the use of MFH in combination with other inhibitors to target multiple enzymes involved in nucleic acid biosynthesis. Additionally, the use of MFH in animal models of cancer and other diseases could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of MFH involves the reaction of 2-methyl-3-furoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylhydrazine to produce MFH. The yield of MFH can be improved by using different solvents and reaction conditions.

Scientific Research Applications

MFH has been extensively used in scientific research to study the role of enzymes involved in nucleic acid biosynthesis. It has been shown to inhibit the activity of enzymes such as ribonucleotide reductase, thymidylate synthase, and dihydrofolate reductase, which are essential for DNA synthesis. MFH has also been used to study the role of these enzymes in cancer cells, as cancer cells have a higher demand for nucleic acid synthesis than normal cells.

properties

IUPAC Name

1-methyl-3-[(2-methylfuran-3-carbonyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-5-6(3-4-13-5)7(12)10-11-8(14)9-2/h3-4H,1-2H3,(H,10,12)(H2,9,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAFCZIGWMAHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.